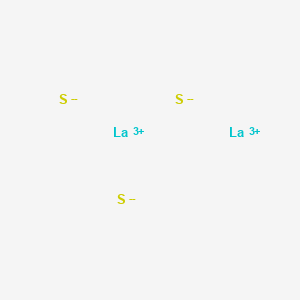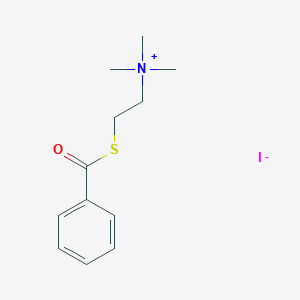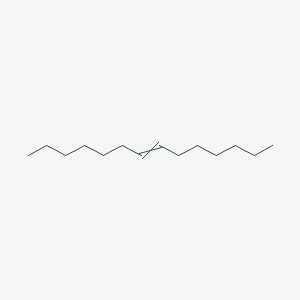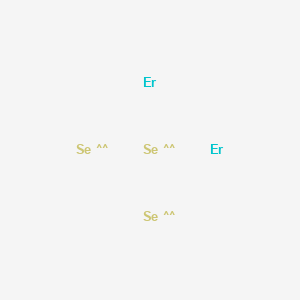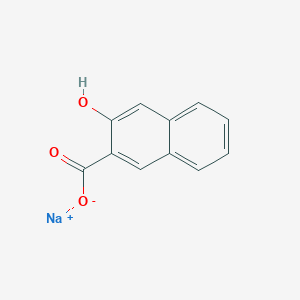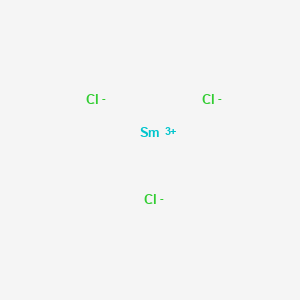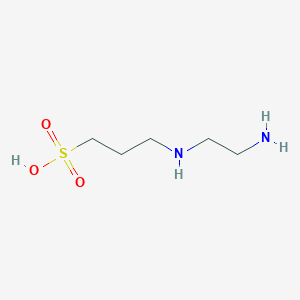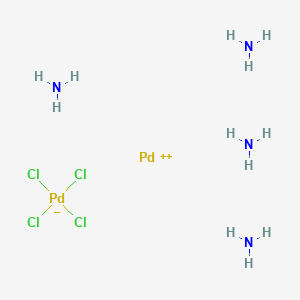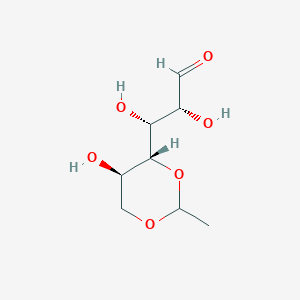
4,6-O-Ethylidene-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Ethylidene-D-glucose is a glucose derivative known for its unique structure where an ethylidene group is attached to the glucose molecule. This compound is often used in scientific research due to its ability to inhibit glucose transporters, particularly glucose transporter 1 (GLUT1). The molecular formula of this compound is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-O-Ethylidene-D-glucose can be synthesized through the reaction of glucose with acetaldehyde under acidic conditions. The reaction typically involves the formation of an ethylidene acetal at the 4,6-positions of the glucose molecule. The process can be summarized as follows:
Starting Material: D-glucose
Reagent: Acetaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the controlled addition of acetaldehyde to glucose in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,6-O-Ethylidene-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group back to hydroxyl groups.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxylated glucose derivatives
Substitution: Functionalized glucose derivatives
Aplicaciones Científicas De Investigación
4,6-O-Ethylidene-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glucose transport and metabolism.
Biology: Investigated for its role in inhibiting glucose transporters, particularly GLUT1.
Medicine: Explored for its potential in cancer research due to its ability to inhibit glucose uptake in cancer cells.
Mecanismo De Acción
4,6-O-Ethylidene-D-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1). This inhibition prevents the transport of glucose across cell membranes, thereby reducing glucose uptake. The compound penetrates human red cells by simple diffusion and exhibits a high ether/water partition coefficient, indicating its ability to diffuse through lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-glucose: Another glucose derivative that inhibits glucose transport but differs in its structure and specific inhibitory mechanisms.
D-Glucose: The parent compound, which is a natural sugar and primary energy source for cells.
D-Glucose, ethylenedithioacetal: A derivative with a different protective group, used in various biochemical studies.
Uniqueness
4,6-O-Ethylidene-D-glucose is unique due to its specific inhibition of GLUT1 and its ethylidene protective group, which provides stability and specificity in biochemical reactions. This makes it a valuable tool in research focused on glucose transport and metabolism .
Propiedades
Número CAS |
13403-24-2 |
|---|---|
Fórmula molecular |
C8H14O6 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |
Clave InChI |
CYJNDOQNVXFIJC-UHFFFAOYSA-N |
SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
SMILES isomérico |
CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
SMILES canónico |
CC1OCC(C(O1)C(C(C=O)O)O)O |
| 13403-24-2 | |
Sinónimos |
4,6-O-ethylidene glucose ethylidene glucose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


